molecular formula C16H17NO B1615304 (4-Aminophenyl)(4-isopropylphenyl)methanone CAS No. 40292-22-6

(4-Aminophenyl)(4-isopropylphenyl)methanone

Cat. No.: B1615304
CAS No.: 40292-22-6
M. Wt: 239.31 g/mol
InChI Key: LOWKEYACSTXUQV-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(4-isopropylphenyl)methanone is an organic compound with the molecular formula C16H17NO and a molecular weight of 239.31 g/mol. This compound is characterized by the presence of an aminophenyl group and an isopropylphenyl group attached to a methanone core. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)(4-isopropylphenyl)methanone can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Aminophenyl)(4-isopropylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The aminophenyl and isopropylphenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

(4-Aminophenyl)(4-isopropylphenyl)methanone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(4-isopropylphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, the compound can interfere with cell proliferation and induce apoptosis through various signaling pathways.

Comparison with Similar Compounds

  • 4-Aminophenyl phenyl methanone
  • 4-Isopropylphenyl phenyl methanone

Comparison: (4-Aminophenyl)(4-isopropylphenyl)methanone is unique due to the presence of both aminophenyl and isopropylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

(4-aminophenyl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14/h3-11H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWKEYACSTXUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960727
Record name (4-Aminophenyl)[4-(propan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40292-22-6
Record name (4-Aminophenyl)[4-(1-methylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40292-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-4'-isopropylbenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040292226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Aminophenyl)[4-(propan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-4'-isopropylbenzophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

800 parts of water, 250 parts of iron chips and 28 parts of acetic acid are initially introduced, and the mixture is heated to 95° C. and stirred for 1 hour at 95° C. It is then cooled to 90° C., 800 parts of ethanol are added, and 55 parts of 4-isopropyl-4'-nitrobenzophenone are added in a solid form in small portions in the course of 30 minutes. The mixture is heated for 8 hours under reflux, its pH is adjusted to 9 by means of 44 parts of sodium carbonate solution, 600 parts of ethanol are added, heating under reflux is carried out for 15 hours, the mixture is filtered hot and the residue is washed three times with 200 parts each of hot ethanol. Ethanol is distilled off from the combined filtrates and the aqueous bottom is cooled down. The precipitated crystals are then filtered off and dried in vacuo. 45.5 parts of 4-isopropyl- 4'-aminobenzophenone having a melting point of 110° C. are obtained. The valuable dyestuff of the formula VI ##STR7## can be prepared from 4-isopropyl-4'-aminobenzophenone as indicated in German Offenlegungsschrift No. 2,001,821, Table 1, Example 15.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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